![molecular formula C16H18ClNO B4624796 [2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine](/img/structure/B4624796.png)
[2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine
Vue d'ensemble
Description
[2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine: is an organic compound that features both a chlorophenyl and a methoxyphenyl group attached to an ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine typically involves a multi-step process. One common method starts with the preparation of 2-(3-chlorophenyl)ethylamine and 4-methoxybenzyl chloride. These two intermediates are then subjected to a nucleophilic substitution reaction under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: Both the chlorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to simpler phenyl derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of [2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The chlorophenyl and methoxyphenyl groups can engage in hydrophobic interactions, while the amine group may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Similar structure but lacks the methoxy group.
4-Methoxyphenethylamine: Similar structure but lacks the chlorophenyl group.
2-(3-Chlorophenyl)ethylamine: Similar structure but lacks the methoxyphenyl group.
Uniqueness
The presence of both chlorophenyl and methoxyphenyl groups in [2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine provides a unique combination of electronic and steric properties. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from its simpler analogs.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-7-5-14(6-8-16)12-18-10-9-13-3-2-4-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYRWDOJDPZEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)
![1-(3-methoxyphenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4624727.png)
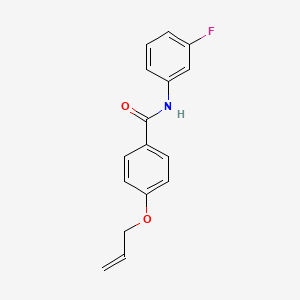
![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4624733.png)
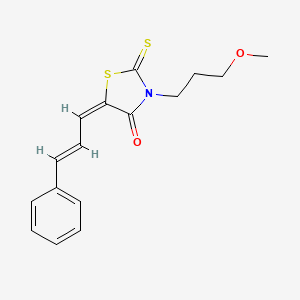
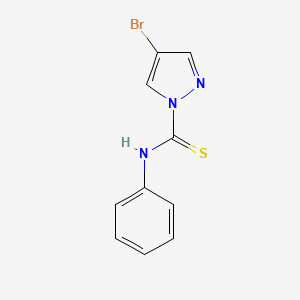
![2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4624747.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE](/img/structure/B4624757.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)
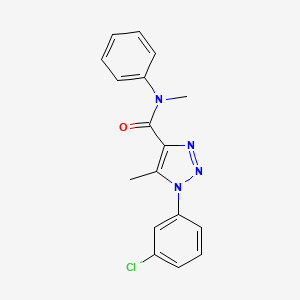
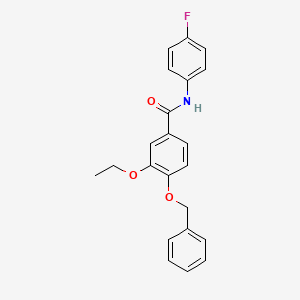
![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4624797.png)
![N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
